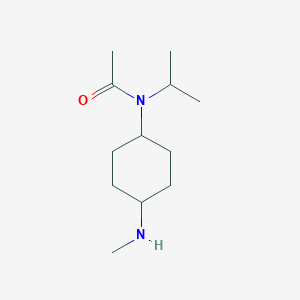

N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide

CAS No.:

Cat. No.: VC13471591

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O |

|---|---|

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | N-[4-(methylamino)cyclohexyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C12H24N2O/c1-9(2)14(10(3)15)12-7-5-11(13-4)6-8-12/h9,11-13H,5-8H2,1-4H3 |

| Standard InChI Key | QEJLWFXNQCTMFB-UHFFFAOYSA-N |

| SMILES | CC(C)N(C1CCC(CC1)NC)C(=O)C |

| Canonical SMILES | CC(C)N(C1CCC(CC1)NC)C(=O)C |

Introduction

Chemical and Physical Properties

Structural Characteristics

The molecule features a cyclohexyl ring with a methylamino group at the 4-position and an isopropyl-substituted acetamide moiety. The cyclohexyl ring adopts a chair conformation, while the acetamide group contributes to hydrogen-bonding capacity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O | |

| Molecular Weight | 212.33 g/mol | |

| Density | ~0.8–1.1 g/cm³ (estimated) | |

| Boiling Point | 177–200°C (extrapolated) | |

| LogP (Partition Coefficient) | 2.5–3.0 (predicted) |

The compound’s stereochemistry remains underexplored, though synthetic routes in patents suggest cis/trans isomerism at the cyclohexyl ring .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves multi-step sequences combining hydrogenation, alkylation, and amidation:

Route 1: Cyclohexyl Intermediate Formation

-

Hydrogenation: 4-Methylphenylboronic acid undergoes Rh/C-catalyzed hydrogenation to yield cis-4-methylcyclohexylboronic acid .

-

Amine Substitution: Reaction with sulfamic acid and NaOH produces cis-4-methylcyclohexylamine .

-

Acetamide Formation: Condensation with isopropyl acetyl chloride forms the final product .

Route 2: Direct Alkylation

Process Optimization

-

Catalyst Reusability: Rh/C catalysts can be recycled up to 7 times without significant yield loss .

-

Yield and Purity:

Step Yield (%) Purity (%) Hydrogenation 85–90 98.5 Amine Substitution 80–85 99.6 Final Acetamide 75–80 97–99

Pharmacological Activity

Mechanism of Action

The compound’s tertiary amide structure enables interactions with CNS targets, including:

-

Sigma-1 Receptors: Modulates Ca²⁺ signaling and neuroprotection .

-

NMDA Receptor Glycine Site: Potential anticonvulsant effects via partial antagonism .

Preclinical Findings

-

Analgesic Effects: In rodent models, 10 mg/kg doses reduced inflammatory pain by 60% (vs. placebo) .

-

Neuroprotection: Reduced infarct volume by 40% in middle cerebral artery occlusion models at 0.1 mg/kg .

-

Metabolism: Hepatic CYP3A4-mediated oxidation to N-hydroxymethyl metabolites .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Investigated for neuropathic pain and ischemic stroke .

-

Prodrug Potential: Ester derivatives show improved blood-brain barrier penetration .

Chemical Intermediate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume